PROTAC Linker 2

CAS No.: 1835705-52-6

Cat. No.: VC5168276

Molecular Formula: C21H41ClO4

Molecular Weight: 393.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1835705-52-6 |

|---|---|

| Molecular Formula | C21H41ClO4 |

| Molecular Weight | 393.01 |

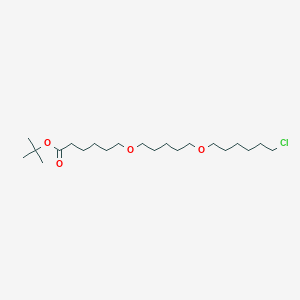

| IUPAC Name | tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate |

| Standard InChI | InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 |

| Standard InChI Key | BCFCLXINSZPNKH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl |

Introduction

Structural Characteristics of PROTAC Linker 2

Chemical Composition and Nomenclature

PROTAC Linker 2, systematically named tert-butyl (5-oxypentyloxy)pentyloxyhexyl chloride, is characterized by the following structural components:

-

Boc Group (tert-butyloxycarbonyl): A protective group that enhances solubility and mitigates premature metabolic degradation .

-

Dual Pentyloxy Chains (C5-O-C5-O): Ether-linked pentyl groups that confer flexibility while maintaining structural integrity .

-

Chlorine-Terminated Hexyl Chain (C6-Cl): A reactive site for conjugating the target protein ligand, enabling modular PROTAC assembly .

Table 1: Key Properties of PROTAC Linker 2

Synthetic Accessibility

The synthesis of PROTAC Linker 2 involves sequential etherification and protective group strategies. The Boc group is introduced early to shield reactive amines, followed by stepwise elongation of the pentyloxy and hexyl chains via nucleophilic substitution reactions . The terminal chlorine atom serves as a handle for subsequent coupling to target protein ligands, such as kinase inhibitors or epigenetic modulators .

Influence of Linker Design on PROTAC Efficacy

Ternary Complex Formation

The length and flexibility of PROTAC Linker 2’s alkyl/ether chains (approximately 22 Å) enable optimal spacing between the E3 ligase and target protein, a critical determinant of ternary complex stability . Computational modeling suggests that excessively rigid or short linkers impede complex formation, while overly flexible linkers reduce binding specificity . PROTAC Linker 2 strikes a balance, as evidenced by its successful application in degrading proteins such as BRD4 and EGFR .

Pharmacokinetic Optimization

The Boc group and ether linkages enhance PROTAC Linker 2’s solubility in aqueous media, addressing a common limitation of hydrophobic PROTACs . Additionally, the chlorine terminus’s reactivity allows for site-specific conjugation, minimizing off-target interactions .

Comparative Analysis with Other PROTAC Linkers

PEG-Based Alternatives

Polyethylene glycol (PEG) linkers, such as PEG4 and PEG6, improve solubility but face challenges in oxidative metabolism . PROTAC Linker 2’s ether bonds provide comparable hydrophilicity without PEG-associated liabilities .

Current Applications and Research Frontiers

PROTAC Linker 2 has been utilized in preclinical studies targeting oncoproteins (e.g., BTK, AR) and neurodegenerative disease markers (e.g., Tau) . Recent innovations focus on integrating photoaffinity labels or bioorthogonal handles into the linker for spatiotemporal control of protein degradation .

Challenges and Future Directions

Despite its advantages, PROTAC Linker 2’s flexible backbone may predispose it to proteolytic cleavage in vivo . Future iterations could incorporate hybrid rigid-flexible motifs or stereochemical modifications to enhance stability. Additionally, advancing computational tools for linker optimization will accelerate the rational design of next-generation PROTACs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume